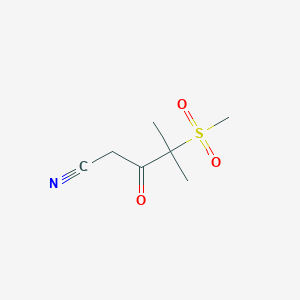
4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (CMPT) is a cyclic amine compound that has been studied for its potential applications in scientific research. CMPT is a cyclic amine compound, which is a type of organic compound that contains a nitrogen atom with a lone pair of electrons, and is characterized by its cyclic structure. CMPT has been found to have a wide range of uses in scientific research and has been studied for its potential applications in a variety of fields.
Mechanism of Action
4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is thought to act as an inhibitor of enzymes, specifically those involved in protein-protein interactions. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is thought to bind to the active site of an enzyme and prevent it from binding to its substrate. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is also thought to interact with the active site of an enzyme and disrupt its catalytic activity. By binding to the active site of an enzyme, 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine can inhibit the enzyme’s activity and prevent it from binding to its substrate.
Biochemical and Physiological Effects
4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has been studied for its potential effects on biochemical and physiological processes. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has been found to have a wide range of effects on biochemical and physiological processes. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has been found to inhibit the activity of enzymes involved in protein-protein interactions and has been found to disrupt the structure of proteins involved in protein-protein interactions. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has also been found to inhibit the activity of enzymes involved in metabolic pathways and has been found to disrupt the structure of proteins involved in metabolic pathways.
Advantages and Limitations for Lab Experiments
4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has several advantages for use in laboratory experiments. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is a relatively stable compound, making it suitable for use in long-term experiments. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is also relatively non-toxic, making it safe for use in laboratory experiments. Additionally, 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is a relatively small molecule, making it suitable for use in small-scale experiments.
However, 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine also has several limitations for use in laboratory experiments. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is relatively insoluble in water, making it difficult to use in aqueous solutions. Additionally, 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine is relatively expensive, making it difficult to use in large-scale experiments.
Future Directions
4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has been studied for its potential applications in scientific research, but there are still many potential future directions for the compound. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine could be studied for its potential applications in drug design and development. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine could also be studied for its potential applications in biotechnology, such as the production of enzymes and proteins. Additionally, 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine could be studied for its potential applications in the study of protein-protein interactions, such as the study of enzyme-substrate interactions. Finally, 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine could be studied for its potential applications in the study of metabolic pathways, such as the study of enzyme-catalyzed reactions.
Synthesis Methods
4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine can be synthesized through a variety of routes. One method involves the reaction of 4-cycloheptyl-1,3,5-triazin-2-amine and 4-methylpiperazine. In this reaction, the 4-cycloheptyl-1,3,5-triazin-2-amine is treated with 4-methylpiperazine in the presence of an acid catalyst. This reaction produces 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine as a product. Another method for synthesizing 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine involves the reaction of 4-cycloheptyl-1,3,5-triazin-2-amine and 4-methylpiperazine in the presence of a base catalyst. This reaction produces 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine as a product.
Scientific Research Applications
4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has been studied for its potential applications in scientific research. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has been found to be a useful tool in the study of enzyme kinetics and protein-protein interactions. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has also been studied for its potential applications in drug design and development. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has been used as a substrate for the study of enzyme-catalyzed reactions and has been used to study the mechanism of action of enzymes. 4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine has also been used to study the structure and function of proteins and to study the structure of proteins involved in protein-protein interactions.
properties
IUPAC Name |
4-cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6/c1-20-8-10-21(11-9-20)15-18-13(17-14(16)19-15)12-6-4-2-3-5-7-12/h12H,2-11H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNOHAWNFGKVNON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=N2)N)C3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cycloheptyl-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(4-Ethylbenzoyl)amino]cyclohexanecarboxylic acid](/img/structure/B6615904.png)

![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B6615926.png)
![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)



amino}acetic acid](/img/structure/B6615977.png)
